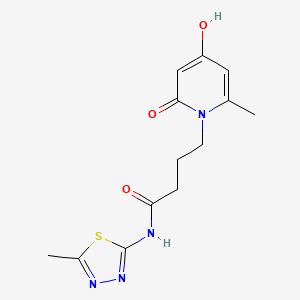

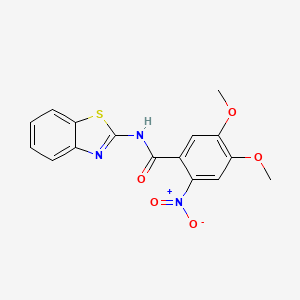

N-(1,3-benzothiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,3-Benzothiazol-2-yl)-4,5-Dimethoxy-2-nitrobenzamid: ist eine synthetische organische Verbindung, die zur Klasse der Benzothiazolderivate gehört. Benzothiazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie weit verbreitet eingesetzt. Diese spezielle Verbindung weist einen Benzothiazolrest auf, der mit einer Benzamidstruktur verbunden ist, die zusätzlich mit Methoxy- und Nitrogruppen substituiert ist. Diese Strukturmerkmale tragen zu seinen einzigartigen chemischen und biologischen Eigenschaften bei.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(1,3-Benzothiazol-2-yl)-4,5-Dimethoxy-2-nitrobenzamid umfasst typischerweise die folgenden Schritte:

Bildung des Benzothiazolrests: Der Benzothiazolring kann durch Cyclisierung von 2-Aminothiophenol mit Schwefelkohlenstoff und einer geeigneten halogenierten Verbindung unter basischen Bedingungen synthetisiert werden.

Methoxylierung: Die Methoxygruppen werden durch Methylierungsreaktionen eingeführt, oft unter Verwendung von Dimethylsulfat oder Methyliodid in Gegenwart einer Base.

Amidierung: Der letzte Schritt beinhaltet die Bildung der Benzamidbindung. Dies kann durch Reaktion des Benzothiazolderivats mit 4,5-Dimethoxy-2-nitrobenzoesäure in Gegenwart von Kupplungskatalysatoren wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (Hydroxybenzotriazol) in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, aber in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute, Reinheit und Wirtschaftlichkeit. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:

Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound under basic conditions.

Methoxylation: The methoxy groups are introduced via methylation reactions, often using dimethyl sulfate or methyl iodide in the presence of a base.

Amidation: The final step involves the formation of the benzamide linkage. This can be accomplished by reacting the benzothiazole derivative with 4,5-dimethoxy-2-nitrobenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Methoxygruppen, was zur Bildung entsprechender Aldehyde oder Carbonsäuren führt.

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) oder chemischen Reduktionsmitteln wie Zinn(II)-chlorid zu einer Aminogruppe reduziert werden.

Substitution: Der Benzothiazolring kann an elektrophilen Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung möglich wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C), Zinn(II)-chlorid (SnCl₂)

Substitution: Halogenierungsmittel, Nitrierungsmischungen, Sulfonierungsmittel

Hauptprodukte

Oxidation: Bildung von Aldehyden oder Carbonsäuren aus Methoxygruppen

Reduktion: Umwandlung der Nitrogruppe in eine Aminogruppe

Substitution: Verschiedene substituierte Benzothiazolderivate

Wissenschaftliche Forschungsanwendungen

N-(1,3-Benzothiazol-2-yl)-4,5-Dimethoxy-2-nitrobenzamid: hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird wegen seines Potenzials als antimikrobielles, krebshemmendes und entzündungshemmendes Mittel untersucht, da mit Benzothiazolderivaten biologische Aktivitäten verbunden sind.

Biologische Studien: Wird in Studien verwendet, um die Interaktion von Benzothiazolverbindungen mit biologischen Zielstrukturen wie Enzymen und Rezeptoren zu verstehen.

Chemische Biologie: Wird als Sonde zur Untersuchung zellulärer Prozesse und Pfade eingesetzt.

Industrielle Anwendungen: Potenzieller Einsatz bei der Entwicklung neuer Materialien mit bestimmten chemischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von N-(1,3-Benzothiazol-2-yl)-4,5-Dimethoxy-2-nitrobenzamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Benzothiazolrest ist dafür bekannt, an verschiedene biologische Zielstrukturen zu binden und deren Aktivität zu modulieren. Die Nitro- und Methoxygruppen können die elektronischen Eigenschaften der Verbindung beeinflussen und so ihre Bindungsaffinität und Spezifität erhöhen. Die genauen Pfade und Zielstrukturen würden von dem spezifischen biologischen Kontext abhängen, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to bind to various biological targets, modulating their activity. The nitro and methoxy groups can influence the compound’s electronic properties, enhancing its binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-(1,3-Benzothiazol-2-yl)-4,5-Dimethoxy-2-nitrobenzamid: kann mit anderen Benzothiazolderivaten verglichen werden:

N-(1,3-Benzothiazol-2-yl)-4-Nitrobenzolsulfonamid: Ähnlich in der Struktur, aber mit einer Sulfonamidgruppe anstelle einer Benzamidbindung.

N-(1,3-Benzothiazol-2-yl)-3-Nitrobenzamid: Es fehlen die Methoxygruppen, was sich auf seine chemischen und biologischen Eigenschaften auswirken kann.

Das Vorhandensein von Methoxygruppen und die spezifische Positionierung der Nitrogruppe in N-(1,3-Benzothiazol-2-yl)-4,5-Dimethoxy-2-nitrobenzamid machen es einzigartig und bieten möglicherweise andere biologische Aktivitäten und chemische Reaktivität im Vergleich zu seinen Analogen.

Eigenschaften

Molekularformel |

C16H13N3O5S |

|---|---|

Molekulargewicht |

359.4 g/mol |

IUPAC-Name |

N-(1,3-benzothiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide |

InChI |

InChI=1S/C16H13N3O5S/c1-23-12-7-9(11(19(21)22)8-13(12)24-2)15(20)18-16-17-10-5-3-4-6-14(10)25-16/h3-8H,1-2H3,(H,17,18,20) |

InChI-Schlüssel |

XOSPPDCMZUZRGJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)[N+](=O)[O-])OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide](/img/structure/B11023186.png)

![N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B11023192.png)

![2,2-dimethyl-1-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}propan-1-one](/img/structure/B11023205.png)

![N-[4-(acetylsulfamoyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11023207.png)

![(2R)-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11023218.png)

![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B11023226.png)

![Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate](/img/structure/B11023235.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11023252.png)

![2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11023275.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B11023282.png)